Bienvenue dans la boutique en ligne BenchChem!

Boc-D-Lys(N3)-OH

Chiral purity Enantiomeric excess Peptide stereochemistry

Procure the D-configured Boc-D-Lys(N3)-OH (≥99% purity) for protease-resistant peptide synthesis. Its Boc/azide orthogonality is essential for Boc-SPPS, ensuring TFA stability for HF cleavage workflows. The D-enantiomer uniquely prevents L-isomer contamination, critical for reproducible ADC linkers and SPAAC/CuAAC conjugation. Available as a stable CHA salt for accurate coupling. Inquire for bulk/research quantities.

Molecular Formula C11H20N4O4
Molecular Weight 272.305
CAS No. 1620410-04-9
Cat. No. B2649904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Lys(N3)-OH
CAS1620410-04-9
Molecular FormulaC11H20N4O4
Molecular Weight272.305
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCCN=[N+]=[N-])C(=O)O
InChIInChI=1S/C11H20N4O4/c1-11(2,3)19-10(18)14-8(9(16)17)6-4-5-7-13-15-12/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t8-/m1/s1
InChIKeySKRPDWWWUARZIW-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Boc-D-Lys(N3)-OH (CAS 1620410-04-9) Procurement Guide for Click Chemistry and Peptide Synthesis


(R)-2-(tert-Butoxycarbonylamino)-6-azidohexanoic acid (synonyms: Boc-D-Lys(N3)-OH, Boc-6-azido-D-norleucine) is a D-configured non-canonical amino acid derivative containing an α-amine protected with a tert-butoxycarbonyl (Boc) group and a side-chain ε-azide moiety . With a molecular formula of C₁₁H₂₀N₄O₄ and a molecular weight of 272.30 g/mol, this compound serves as a bifunctional building block that enables site-specific incorporation of azide functionality into peptides during solid-phase synthesis . The compound is commercially supplied as either the free acid or as its cyclohexylammonium (CHA) salt (CAS 1620410-04-9 net), which is reported to offer superior handling characteristics and storage stability compared to the free acid form .

Why Boc-D-Lys(N3)-OH (CAS 1620410-04-9) Cannot Be Replaced with Generic Azido Amino Acids


Interchanging (R)-2-(tert-butoxycarbonylamino)-6-azidohexanoic acid with other azido-containing amino acid building blocks—including its L-enantiomer (CAS 846549-33-5), shorter-chain analogs such as azidoornithine or azidohomoalanine, or azido acids with Fmoc protection—introduces distinct stereochemical and physicochemical variables that directly impact peptide conformation, protease susceptibility, and biological recognition [1]. The D-configuration of this compound confers resistance to endogenous proteases that preferentially cleave L-amino acid substrates, thereby extending the in vivo half-life of peptides and peptide conjugates into which it is incorporated . Furthermore, while Fmoc-protected azido amino acids are incompatible with Boc-strategy solid-phase peptide synthesis (SPPS) workflows due to orthogonal deprotection requirements, the Boc group on this compound enables seamless integration into Boc-SPPS protocols [2]. Substituting with a shorter-chain azido acid alters the spatial presentation of the azide handle for subsequent click conjugation, potentially compromising the efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions [1].

Quantitative Differentiation Evidence for Boc-D-Lys(N3)-OH (CAS 1620410-04-9)


Enantiomeric Purity: D-Configuration ≥99% vs. Racemic Alternatives

Commercially available (R)-2-(tert-butoxycarbonylamino)-6-azidohexanoic acid is supplied with a purity specification of ≥99% as determined by HPLC, which inherently includes enantiomeric purity given that the compound is synthesized as a single stereoisomer . In contrast, racemic mixtures of azido amino acids or syntheses that do not employ stereocontrolled routes yield products with undefined enantiomeric composition, typically containing 50% D-isomer and 50% L-isomer [1]. The use of enantiomerically pure D-azidolysine building blocks is critical for applications where peptide stereochemical homogeneity determines biological activity, as the incorporation of L-isomer contaminants can alter peptide conformation and abrogate target binding [1].

Chiral purity Enantiomeric excess Peptide stereochemistry Protease resistance

CHA Salt Form Advantage: Crystalline Stability vs. Free Acid Hygroscopicity

The cyclohexylammonium (CHA) salt of (R)-2-(tert-butoxycarbonylamino)-6-azidohexanoic acid is the predominant commercial form due to its crystalline, non-hygroscopic nature, which enables accurate weighing and extended shelf-life under refrigerated conditions (0–8°C) . The free acid form of this compound, while also commercially available, exhibits greater hygroscopicity and is more prone to gradual decomposition upon repeated exposure to ambient moisture . The CHA salt displays a well-defined melting point range of 121–126°C (or 119–129°C per alternative source), which serves as a reliable indicator of compound identity and purity upon receipt .

Salt form selection Long-term storage stability Weighing accuracy SPPS workflow

Boc-SPPS Compatibility: Azide Stability Under TFA Deprotection vs. Fmoc Alternatives

The side-chain azide group in Boc-protected azido amino acids, including (R)-2-(tert-butoxycarbonylamino)-6-azidohexanoic acid, demonstrates quantitative stability during trifluoroacetic acid (TFA) treatment—the standard deprotection condition for Boc-group removal in SPPS [1]. This stability contrasts with Fmoc-protected azido amino acids, which require piperidine for deprotection and cannot be employed in Boc-strategy SPPS workflows without extensive protocol re-optimization . The azide moiety in this compound also remains intact during piperidine exposure, enabling post-synthetic modifications where dual orthogonal protection strategies are employed [1].

Solid-phase peptide synthesis Boc chemistry TFA stability Orthogonal protection

ADC Linker Intermediate: D-Configuration Enhances In Vivo Stability vs. L-Enantiomer

In antibody-drug conjugate (ADC) linker design, the incorporation of D-amino acids—including D-azidolysine residues—confers resistance to proteolytic degradation by endogenous serum proteases that exhibit strict stereospecificity for L-amino acid substrates . The D-configuration of (R)-2-(tert-butoxycarbonylamino)-6-azidohexanoic acid, when incorporated into cleavable or non-cleavable linker constructs, extends the circulating half-life of the intact ADC and reduces premature payload release prior to target cell internalization [1]. This contrasts with linker intermediates derived from L-azidolysine (CAS 846549-33-5), which remain susceptible to protease-mediated cleavage in vivo . The compound is specifically marketed as an ADC linker intermediate for cancer-targeted therapeutic development [1].

Antibody-drug conjugate ADC linker Protease resistance D-amino acid Plasma stability

Click Chemistry Reactivity: Dual CuAAC and SPAAC Compatibility vs. Alkyne-Only Reagents

(R)-2-(tert-butoxycarbonylamino)-6-azidohexanoic acid contains a terminal azide group capable of participating in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO or BCN groups . This dual reactivity profile enables flexible conjugation strategies: CuAAC provides rapid, high-yielding ligation for in vitro applications, while SPAAC enables copper-free bioorthogonal labeling in live-cell or in vivo contexts . In contrast, alkyne-functionalized amino acid building blocks are restricted to CuAAC (requiring cytotoxic copper) unless paired with azide partners, limiting their utility in copper-sensitive biological systems [1].

Click chemistry CuAAC SPAAC Bioorthogonal conjugation Azide-alkyne cycloaddition

Commercial Purity Specification: ≥98.5–99% (HPLC) vs. Standard 95% Grade

Multiple reputable suppliers offer (R)-2-(tert-butoxycarbonylamino)-6-azidohexanoic acid (as the CHA salt) with a certified purity of ≥99% by HPLC, with some sources specifying ≥98.5% . In comparison, generic listings for the free acid form cite a typical purity of 95% without a specified analytical method or lot-to-lot consistency guarantee . This purity differential of approximately 3.5–4% absolute translates to reduced levels of impurities that could interfere with peptide coupling efficiency, compete in click chemistry reactions, or confound biological assay interpretation .

Purity specification HPLC Analytical quality Procurement criteria

Optimal Application Scenarios for Boc-D-Lys(N3)-OH (CAS 1620410-04-9) Based on Verified Differentiation


Boc-Strategy Solid-Phase Peptide Synthesis of Protease-Resistant Peptides

For laboratories utilizing Boc-SPPS workflows—particularly those synthesizing peptides requiring HF cleavage or sequences prone to aggregation—this compound provides the only commercially available D-configured, Boc-protected azidolysine building block that withstands TFA deprotection without azide decomposition . The D-configuration confers protease resistance to the resulting peptides, while the high enantiomeric purity (≥99% D-isomer) eliminates contamination by the L-enantiomer that could otherwise compromise biological activity or structural studies . The CHA salt form ensures accurate stoichiometry during coupling steps, which is critical for difficult sequences where incomplete incorporation cannot be tolerated [1].

Synthesis of Stable ADC Linkers with Extended Circulating Half-Life

In antibody-drug conjugate development, linker stability in circulation is a primary determinant of therapeutic index. Incorporation of D-azidolysine residues—derived from this compound—into cleavable or non-cleavable linker constructs introduces stereochemical protease resistance that L-amino acid linkers cannot provide . The azide moiety subsequently enables site-specific conjugation of cytotoxic payloads via copper-catalyzed or strain-promoted click chemistry, with the D-configuration ensuring that the linker remains intact during systemic circulation prior to target cell internalization . This compound is explicitly classified and marketed as an ADC linker intermediate for oncology applications [1].

Bioorthogonal Peptide Labeling Requiring Copper-Free SPAAC Compatibility

For live-cell imaging, in vivo tracking, or any application where copper cytotoxicity must be avoided, peptides synthesized with this compound incorporate an azide handle fully compatible with strain-promoted azide-alkyne cycloaddition (SPAAC) using DBCO- or BCN-functionalized probes . Unlike alkyne-containing amino acids, which are restricted to CuAAC unless paired with azide partners, the azide group enables direct, copper-free conjugation in biocompatible environments . This dual CuAAC/SPAAC capability allows researchers to optimize conjugation conditions in vitro (CuAAC for speed and yield) before transitioning to copper-free protocols for cellular or animal studies—all using the same peptide construct .

Stereochemically Defined Peptide Epitopes for Immunology and Vaccine Research

The generation of D-amino acid-containing peptide antigens for immunological studies requires building blocks with unequivocal stereochemical purity to avoid confounding immune responses from L-isomer contaminants. This compound's ≥99% enantiomeric purity and defined optical rotation ([α]ᴅ²⁰ = -12 ± 2°) provide the stereochemical fidelity necessary for reproducible epitope mapping and vaccine candidate evaluation . The azide functionality further enables site-specific conjugation to carrier proteins or adjuvant scaffolds via click chemistry, while the D-configuration protects the peptide from rapid proteolytic clearance during immunization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-D-Lys(N3)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.